1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)-
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Overview
Description
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- is a complex organic compound that features an indazole core, a piperidinylmethyl group, and a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Core: Starting from ortho-substituted nitrobenzene, cyclization can be achieved through reduction and subsequent cyclization reactions.
Introduction of the Piperidinylmethyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Thienylsulfonyl Group: This can be achieved through sulfonylation reactions using thienylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienyl)-: Lacks the sulfonyl group.
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-furylsulfonyl)-: Contains a furyl group instead of a thienyl group.
Uniqueness
1H-Indazole, 1-(4-piperidinylmethyl)-3-(2-thienylsulfonyl)- is unique due to the presence of both the thienylsulfonyl and piperidinylmethyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
651336-05-9 |
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Molecular Formula |
C17H19N3O2S2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
1-(piperidin-4-ylmethyl)-3-thiophen-2-ylsulfonylindazole |
InChI |
InChI=1S/C17H19N3O2S2/c21-24(22,16-6-3-11-23-16)17-14-4-1-2-5-15(14)20(19-17)12-13-7-9-18-10-8-13/h1-6,11,13,18H,7-10,12H2 |
InChI Key |
NSRMYJXXHISRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C3=CC=CC=C3C(=N2)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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